molecular formula C11H13NO6 B8691352 5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde CAS No. 654644-18-5

5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde

Cat. No.: B8691352
CAS No.: 654644-18-5
M. Wt: 255.22 g/mol
InChI Key: GMYMJFZJWXGUBI-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C11H13NO6 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

654644-18-5

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

5-(2-methoxyethoxymethoxy)-2-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO6/c1-16-4-5-17-8-18-10-2-3-11(12(14)15)9(6-10)7-13/h2-3,6-7H,4-5,8H2,1H3

InChI Key

GMYMJFZJWXGUBI-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5 g (30 mmol) of 5-hydroxy-2-nitrobenzaldehyde (1) in 100 mL of dichloromethane and 10 mL of freshly distilled tetrahydrofuran was cooled to 0° C. To this suspension 6.25 mL (57 mmol) of N,N-diisopropylethylamine was added, and the resulting reaction mixture was stirred for 5 minutes. To this reaction mixture 3.76 mL (33 mmol) of 2-methoxyethoxymethyl chloride was added, stirred for 10 minutes at 0° C., warmed up to room temperature, and allowed to stir at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure, and 150 mL of ethyl acetate were added. The resulting off-white precipitate was filtered off, and the filtrate was transferred into a separatory funnel. The organic layer was washed with 75 mL of 1N sodium hydroxide solution, 100 mL water, and 75 mL brine. The organic layer was dried over anhydrous potassium carbonate, filtered, and concentrated to give 7.4 g (29 mmol, 97%) of 2 [LC-MS; M+Na 278].
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Quantity
3.76 mL
Type
reactant
Reaction Step Four
Name
Yield
97%

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